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molecular formula C8H6ClNO4 B077292 4-Methoxy-3-nitrobenzoyl chloride CAS No. 10397-28-1

4-Methoxy-3-nitrobenzoyl chloride

Cat. No. B077292
M. Wt: 215.59 g/mol
InChI Key: FUXMQFBGQSNVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07138425B2

Procedure details

Oxalyl chloride (15.8 ml, 180 mmol) was added dropwise with stirring to a solution of 4-methoxy-3-nitrobenzoic acid (7.00 g, 36.00 mmol) in THF containing 10 μL DMF. After 1 h the solvent was removed under reduced pressure. The product was used directly in the next step.
Quantity
15.8 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
10 μL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].[CH3:7][O:8][C:9]1[CH:17]=[CH:16]C(C(O)=O)=[CH:11][C:10]=1[N+:18]([O-:20])=[O:19]>C1COCC1>[CH3:7][O:8][C:9]1[CH:17]=[CH:16][C:1]([C:2]([Cl:4])=[O:3])=[CH:11][C:10]=1[N+:18]([O-:20])=[O:19]

Inputs

Step One
Name
Quantity
15.8 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
COC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
10 μL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1 h the solvent was removed under reduced pressure
Duration
1 h

Outcomes

Product
Name
Type
Smiles
COC1=C(C=C(C(=O)Cl)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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